molecular formula C20H20BrNO6 B10879532 (2E)-3-(3-bromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid

(2E)-3-(3-bromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid

Cat. No.: B10879532
M. Wt: 450.3 g/mol
InChI Key: ZVWNQIRPPKSOAQ-CMDGGOBGSA-N
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Description

3-{3-BROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID is a complex organic compound with a unique structure that includes bromine, ethoxy, methoxyanilino, and oxoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-BROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the acrylic acid moiety through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-{3-BROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and methoxyaniline are used under basic conditions to introduce ethoxy and methoxyanilino groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{3-BROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{3-BROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-BROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID is unique due to its combination of bromine, ethoxy, methoxyanilino, and oxoethoxy groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H20BrNO6

Molecular Weight

450.3 g/mol

IUPAC Name

(E)-3-[3-bromo-5-ethoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C20H20BrNO6/c1-3-27-17-11-13(8-9-19(24)25)10-14(21)20(17)28-12-18(23)22-15-6-4-5-7-16(15)26-2/h4-11H,3,12H2,1-2H3,(H,22,23)(H,24,25)/b9-8+

InChI Key

ZVWNQIRPPKSOAQ-CMDGGOBGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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